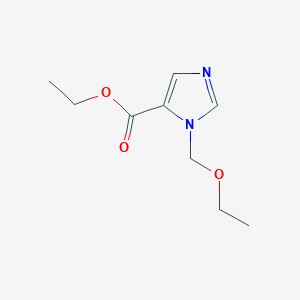

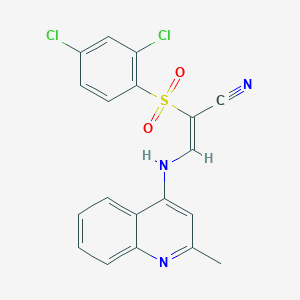

![molecular formula C11H16N2O4S2 B2830564 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide CAS No. 899976-33-1](/img/structure/B2830564.png)

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide, also known as DTG, is a chemical compound that belongs to the class of sulfonamide drugs. It has been widely used in scientific research due to its potential therapeutic effects on various physiological and biochemical processes.

Applications De Recherche Scientifique

Enzymatic Reduction and Chiral Intermediate Synthesis

The enzymatic reduction capabilities of various microbial cultures on compounds structurally related to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide have been explored. For instance, the microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide by cultures from Rhodococcus, Nocardia, and Hansenula has been studied, resulting in the production of chiral intermediates with significant enantiomeric purity. These intermediates have potential applications in synthesizing beta-receptor antagonists such as d-sotalol. The process yielded high optical purities (>90%) and significant reaction yields (>50%), demonstrating the microbial cultures' efficiency in producing chiral intermediates for pharmaceutical applications (Patel et al., 1993).

Structural Analysis and Supramolecular Assembly

The structural characteristics and supramolecular assembly of nimesulide derivatives, closely related to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide, have been detailed through X-ray powder diffraction. These studies provide insight into the molecular interactions and hydrogen bonding patterns, crucial for understanding the compound's physicochemical properties and its potential applications in drug design and material science (Dey et al., 2015).

Analytical Applications in Lipid Peroxidation Assay

Research has utilized compounds structurally similar to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide for developing colorimetric assays of lipid peroxidation. The compound's interaction with malondialdehyde (MDA) and 4-hydroxyalkenals under specific conditions forms stable chromophores, which can be measured for assessing lipid peroxidation levels in biological samples. This application is crucial for studying oxidative stress and its impact on cellular mechanisms (Gérard-Monnier et al., 1998).

Corrosion Inhibition Studies

Sulfonamide derivatives, including those related to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide, have been evaluated for their corrosion inhibition properties on mild steel in acidic environments. These compounds exhibit excellent adsorption characteristics, forming protective films on metal surfaces and significantly reducing corrosion rates. Such studies are vital for developing new corrosion inhibitors in industrial applications (Olasunkanmi et al., 2016).

Propriétés

IUPAC Name |

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S2/c1-18(14,15)12-10-4-6-11(7-5-10)13-8-2-3-9-19(13,16)17/h4-7,12H,2-3,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSYXKXANPMHAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2830482.png)

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-ethylbenzo[d]thiazole-6-carboxamide](/img/structure/B2830490.png)

![9-(furan-2-ylmethyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2830494.png)

![Sodium (R)-1-[1-(tert-butoxycarbonyl)piperidin-3-yloxy]cyclobutanecarboxylate](/img/structure/B2830495.png)

![N-(4-fluorobenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2830497.png)

![1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2830503.png)